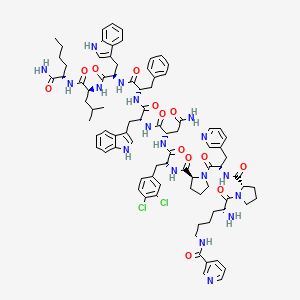
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over the synthesis process. These machines can handle the complex sequence of reactions required to produce the peptide in large quantities, ensuring high purity and consistency .
化学反応の分析
Types of Reactions
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted peptides .
科学的研究の応用
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and pain management.
Industry: Utilized in the development of new materials and technologies.
作用機序
The mechanism of action of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 include other synthetic peptides with similar structures and functions, such as:
- SPANTIDE I
- SPANTIDE II
- Substance P analogs
Uniqueness
What sets this compound apart from similar compounds is its unique sequence and specific modifications, such as the incorporation of nicotinoyl groups and dichlorophenylalanine. These modifications can enhance its stability, binding affinity, and biological activity .
特性
分子式 |
C86H104Cl2N18O13 |
|---|---|
分子量 |
1668.8 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,4-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-26-64(75(91)108)97-77(110)65(38-50(2)3)98-80(113)68(43-55-48-95-62-27-11-9-23-57(55)62)100-78(111)66(40-51-19-7-6-8-20-51)99-81(114)69(44-56-49-96-63-28-12-10-24-58(56)63)101-82(115)70(45-74(90)107)102-79(112)67(41-52-31-32-59(87)60(88)39-52)103-83(116)73-30-18-37-106(73)86(119)71(42-53-21-15-33-92-46-53)104-84(117)72-29-17-36-105(72)85(118)61(89)25-13-14-35-94-76(109)54-22-16-34-93-47-54/h6-12,15-16,19-24,27-28,31-34,39,46-50,61,64-73,95-96H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,113)(H,99,114)(H,100,111)(H,101,115)(H,102,112)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1 |
InChIキー |
VJPWTVLSHIDVRH-XCHUDMFJSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=CC(=C(C=C6)Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CN=CC=C8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N |
正規SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC(=C(C=C6)Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CN=CC=C8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
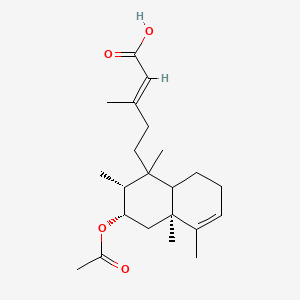
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)
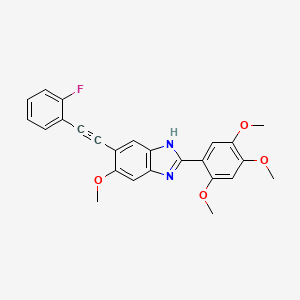
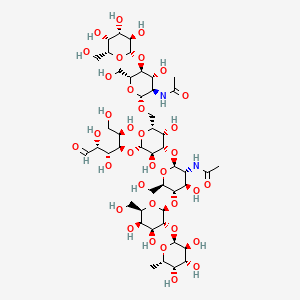
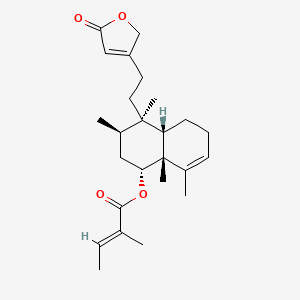
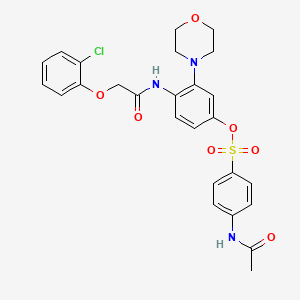
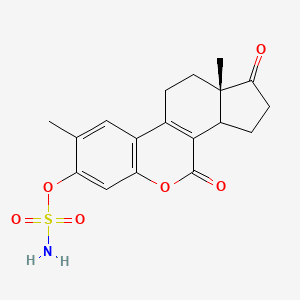


![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
